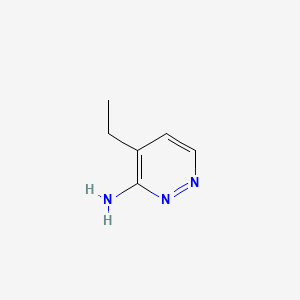

4-Ethylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJICSHBUIEYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716981 | |

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314931-11-7 | |

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Ethylpyridazin 3 Amine and Analogous Pyridazinamines

Direct Amination Approaches

Direct amination strategies involve the introduction of an amino group onto a pre-existing pyridazine (B1198779) ring. These methods are often efficient as they build upon readily available pyridazine precursors.

Halogenated pyridazines serve as versatile and common precursors for the synthesis of aminopyridazines. The halogen atom acts as a leaving group, enabling its substitution by an amine functionality through several mechanisms.

Catalytic hydrogenation is a powerful method for the dehalogenation of heterocyclic compounds. In the context of synthesizing pyridazinamines, this reaction can be employed to remove halogen atoms from a halogenated aminopyridazine precursor. For instance, the synthesis of 4-aminopyridazine (B156604) has been achieved by the hydrogenolysis of 3,6-dichloropyridazine-4-amine. chemicalbook.com In this process, a mixture of the chlorinated precursor, a palladium-on-carbon (Pd/C) catalyst, and a hydrogen source are reacted, leading to the reductive cleavage of the carbon-halogen bonds. chemicalbook.com This method is advantageous for its clean reaction profile and the high yields often obtained. The general conditions involve stirring the substrate with a catalyst such as 10% Pd/C under a hydrogen atmosphere. chemicalbook.com Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in place of hydrogen gas, is an alternative and often safer approach to achieve similar transformations. utrgv.edu

Another key application of catalytic hydrogenation is the reduction of a nitro group to a primary amine. unacademy.com A synthetic route to 3,4-diaminopyridine, an analog, involves the hydrogenation of 4-amino-3-nitropyridine (B158700) using a catalyst to selectively reduce the nitro group, demonstrating this strategy's utility. google.com

Table 1: Examples of Catalytic Hydrogenation in Pyridazinamine Synthesis

| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine-4-amine | H₂, 10% Pd/C, NaOH, THF/H₂O, 20°C, 48h | 4-Aminopyridazine | chemicalbook.com |

| 4-Amino-3-nitropyridine | H₂, Catalyst | 3,4-Diaminopyridine | google.com |

| 1-Methyl-4-nitrosopiperazine | H₂, Pd/Fe₃O₄-FeO catalyst, water-halogenated hydrocarbon | 1-Amino-4-methylpiperazine | google.com |

Amination of Halogenated Pyridazine Precursors

Nucleophilic Aromatic Substitution (SNAr) with Amines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridazine. thieme-connect.de The presence of two adjacent nitrogen atoms in the pyridazine ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles. thieme-connect.degcwgandhinagar.com Halogenated pyridazines are excellent substrates for SNAr, where a halogen atom is displaced by an amine.

The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various primary and secondary amines, such as butylamine (B146782) and morpholine (B109124), demonstrates this principle. nih.gov Research shows that nucleophilic attack preferentially occurs at the C4 and C5 positions, with the ratio of resulting isomers depending on the specific nucleophile used. For many amines, the 4-aminated product is the major isomer. nih.gov The mechanism involves the addition of the amine nucleophile to the pyridazine ring to form a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance. stackexchange.com Subsequent elimination of the halide ion restores aromaticity and yields the aminopyridazine product. stackexchange.comwur.nl

Table 2: Nucleophilic Aromatic Substitution on Halogenated Pyridazines

| Halogenated Precursor | Nucleophile | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one | Major product from substitution at C4 | nih.gov |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Morpholine | 4-Morpholino-5,6-difluoropyridazin-3(2H)-one | Major product from substitution at C4 | nih.gov |

| 2-Chloro-3-iodopyridine | 3-Aminopyridazine (B1208633) | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | Tandem Pd-catalyzed amination involving intermolecular SNAr | researchgate.net |

Introduction of Amine Functionality via Precursors

An amine group can also be introduced onto a pyridazine ring by first installing a precursor functional group, which is then chemically converted into the amine. A prominent example of this strategy is the reduction of a nitro group.

A multi-step synthesis for 3,4-diaminopyridine, an analogous compound, showcases this approach. The synthesis begins with the nitration of 4-methoxypyridine (B45360) to yield 4-methoxy-3-nitropyridine. google.com The methoxy (B1213986) group is then displaced by ammonia (B1221849) in a nucleophilic substitution reaction to give 4-amino-3-nitropyridine. The final and crucial step is the catalytic hydrogenation of this intermediate, which selectively reduces the nitro group to a primary amine, affording the target 3,4-diaminopyridine. google.com This sequence effectively installs a second amino group onto the ring by using a nitro group as its precursor. Such a strategy is broadly applicable in heterocyclic chemistry for the synthesis of amino-substituted rings. unacademy.com

Pyridazine Ring Formation Strategies

Instead of modifying an existing ring, pyridazinamines can be synthesized by constructing the heterocyclic ring itself from acyclic or different heterocyclic precursors.

[4+2] Annulation, or cycloaddition, reactions are powerful methods for forming six-membered rings. In the context of pyridazine synthesis, these reactions typically involve the combination of a four-atom component (diene or equivalent) with a two-atom component (dienophile or equivalent).

A notable example is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which produces 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org This metal-free reaction proceeds under neutral conditions and offers a broad substrate scope, making it a versatile method for directly accessing the pyridazinamine core. organic-chemistry.org Other strategies involve the [4+2] cycloaddition of in situ generated azoalkenes with partners like enaminones or ylides to form dihydropyridazines, which can then be oxidized to the aromatic pyridazine. rsc.orgrsc.org A transition-metal-free [4+2] cycloaddition between alkoxyallenes and 1,2-diaza-1,3-dienes has also been developed, yielding 1,4,5,6-tetrahydropyridazines that can be subsequently converted to pyridazines. usc.edu These methods highlight the utility of cycloaddition chemistry in building the fundamental pyridazine structure.

Table 3: Pyridazine Synthesis via [4+2] Annulation Reactions

| Four-Atom Component | Two-Atom Component | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine | 1-Propynylamine | 6-Aryl-pyridazin-3-amine | Highly regioselective, metal-free synthesis of pyridazinamines | organic-chemistry.org |

| Azoalkene (in situ) | Enaminone | 1,4-Dihydropyridazine / Pyridazine | Selectivity controlled by reaction temperature | rsc.org |

| 1,2-Diaza-1,3-diene | Alkoxyallene | 1,4,5,6-Tetrahydropyridazine | Economical, transition-metal-free protocol | usc.edu |

| Ketene (B1206846) N,S-acetal | N-Tosylhydrazone | Trisubstituted Pyridazine | TBAI/K₂S₂O₈-promoted reaction with broad scope | organic-chemistry.org |

Aza-Diels-Alder Cycloadditions

Cyclization of Hydrazone Derivatives

The cyclization of appropriately substituted hydrazone derivatives is a fundamental and widely used strategy for constructing the pyridazine ring. This approach involves forming a linear hydrazone precursor which then undergoes an intramolecular reaction to form the six-membered ring.

A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines using a base like sodium hydroxide. organic-chemistry.org Another common method involves the reaction of hydrazide-hydrazone derivatives with various reagents. For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone that can be subjected to a series of heterocyclization reactions to produce various pyridine (B92270) and fused pyridine derivatives. nih.gov Similarly, hydrazone derivatives can be used as precursors for rsc.orgrsc.orggeorgiasouthern.edutriazolo[1,5-a]pyridines by reacting them with electrophiles like arylidenemalononitriles. ekb.eg Thermal cyclization of precursors such as 2-ethoxycarbonylimino-3-arylhydrazono-indolines has been shown to produce fused triazino[5,6-b]indoles nearly quantitatively. chempap.org

Multi-Component Reactions Leading to Pyridazines

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. While extensively developed for pyridine synthesis, the principles are applicable to pyridazines as well. taylorfrancis.comacsgcipr.org For example, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been successfully employed to synthesize imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines using sustainable solvents. researchgate.netmdpi.com These reactions demonstrate the power of MCRs in rapidly assembling complex heterocyclic scaffolds from simple starting materials. researchgate.net The synthesis of polysubstituted pyridines often involves the condensation of aldehydes, ketones, and an ammonia source, sometimes catalyzed by nanoparticles, and similar strategies can be envisioned for pyridazine analogs using hydrazine derivatives. rsc.org

Advanced Synthetic Protocols and Reagents

Modern organic synthesis has introduced advanced protocols that enhance efficiency, yield, and sustainability. Metal catalysis and microwave-assisted synthesis are at the forefront of these developments for constructing pyridazine scaffolds.

Metal-Catalyzed Coupling Reactions for Pyridazine Scaffolds

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including pyridazines. ethernet.edu.et These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds on a pre-formed pyridazine ring, which is often halogenated. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to synthesize π-conjugated molecules by coupling a halogenated pyridazine with various (hetero)aromatic boronic acids. mdpi.com For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with different boronic acids using a palladium catalyst like Pd(PPh₃)₄ to create a library of substituted pyridazines. mdpi.com Other palladium-catalyzed reactions such as Sonogashira, Heck, and Stille couplings, as well as Negishi and Kumada couplings, have been extensively used to functionalize the imidazo[1,2-b]pyridazine (B131497) system, highlighting the broad utility of these methods. researchgate.netresearchgate.net These reactions are crucial for introducing chemical diversity into the pyridazine core. researchgate.netmdpi.com

Table 2: Metal-Catalyzed Cross-Coupling for Pyridazine Functionalization

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-6-(thienyl)pyridazine + (Hetero)aryl boronic acids | 3,6-Disubstituted pyridazines | mdpi.com |

| Suzuki, Heck, Sonogashira | Palladium Catalyst | Halogenated Pyridazines | Functionalized Pyridazines | researchgate.net |

| Various (Suzuki, Heck, Stille, etc.) | Palladium Catalysts | Halogenated Imidazo[1,2-b]pyridazines | Functionalized Imidazo[1,2-b]pyridazines | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving the purity of products. georgiasouthern.edu The application of microwave irradiation to pyridazine synthesis has proven highly effective. It can significantly shorten reaction times for cyclocondensation reactions. georgiasouthern.eduthieme-connect.com For example, 3,4,6-trisubstituted pyridazines can be prepared rapidly via the microwave-assisted cyclocondensation of 1,4-diketones with hydrazine. thieme-connect.com

This technology has also been used to develop efficient and simple syntheses of pyridazine-containing sulfonamides and other derivatives with potential biological activity. nih.gov The one-pot synthesis of complex systems like benzo rsc.orgthieme-connect.comimidazo[1,2-b]pyridazines has been achieved in excellent yields (89-99%) using water as a green solvent under microwave irradiation. rsc.org Similarly, N-substituted pyridazin-3-ones and -3,6-diones have been synthesized in high yields from fluorinated hydrazines and mucohalic acids using this method. tandfonline.com The use of microwave energy often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. georgiasouthern.edu

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including pyridazines, to mitigate environmental impact and enhance safety. mdpi.com These approaches prioritize waste minimization, the use of renewable resources, energy efficiency, and the avoidance of hazardous substances. ijnc.ir

Key green strategies applicable to pyridazine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. mdpi.comrasayanjournal.co.in It is an energy-efficient method that can complete reactions in minutes instead of hours. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields. Ultrasound has been successfully used in the eco-friendly synthesis of certain pyridazine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.inmdpi.com These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity from simple precursors, which aligns with green chemistry principles. mdpi.com

Use of Greener Solvents: Traditional organic solvents are often toxic and difficult to dispose of. Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, and bio-based solvents. Supercritical CO₂, for example, is a non-toxic and easily removable solvent valuable in various pharmaceutical reactions.

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent (neat conditions) or through mechanical grinding eliminates solvent waste entirely. mdpi.comrasayanjournal.co.in Mechanochemical synthesis, performed using a ball mill, is an eco-friendly method that can produce high yields of products like dihydro- thieme-connect.detriazolo[1,5-a]pyrimidines under ambient and neat conditions. researchgate.net

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. mdpi.comresearchgate.net Metal-catalyzed reactions and organocatalysis can improve efficiency, reduce waste, and allow for milder reaction conditions. mdpi.com For instance, a recyclable porous poly-melamine-formaldehyde (mPMF) has been used as a heterogeneous catalyst for the synthesis of pyrimidine (B1678525) derivatives. researchgate.net

| Green Chemistry Approach | Description | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Shorter reaction times, higher yields, energy efficiency. mdpi.comrasayanjournal.co.in | Synthesis of quinazoline (B50416) and pyrimidine derivatives. researchgate.net |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. rasayanjournal.co.in | High atom economy, reduced waste, operational simplicity. mdpi.commdpi.com | Groebke–Blackburn–Bienaymé (GBB) three-component reaction for imidazo[1,2-a]pyridines. mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemical methods like grinding. mdpi.com | Eliminates solvent waste, simple workup, cost-effective. rasayanjournal.co.inresearchgate.net | Synthesis of benzopyrano[2,3-d]pyrimidine derivatives using a TiO₂–SiO₂ catalyst. researchgate.net |

| Green Catalysis | Use of recyclable or non-toxic catalysts to improve reaction efficiency. mdpi.com | Reduces hazardous waste, improves atom economy, allows milder conditions. mdpi.com | Use of acidic ionic liquids as organocatalysts under solvent-free conditions. researchgate.net |

| Alternative Solvents | Replacement of hazardous organic solvents with safer alternatives like water or supercritical CO₂. | Reduced toxicity and environmental impact, improved safety. | Use of supercritical CO₂ in pharmaceutical reactions due to low toxicity and easy removal. |

Regioselectivity and Stereoselectivity in Pyridazinamine Synthesis

Controlling the precise arrangement of atoms is a critical challenge in chemical synthesis. In the context of pyridazinamines, this involves both regioselectivity (controlling the position of substituents on the ring) and stereoselectivity (controlling the three-dimensional orientation of atoms).

Regioselectivity is paramount in pyridazine chemistry due to the non-symmetrical nature of the parent ring, which contains two adjacent nitrogen atoms. thieme-connect.de The position of substitution is heavily influenced by the electronic properties of the ring and any existing substituents. For instance, nucleophilic attack on an unsubstituted pyridazine ring preferentially occurs at the C4 or C5 positions. thieme-connect.de In contrast, electrophilic substitution is enhanced by the presence of the two adjacent nitrogen atoms.

Several strategies are employed to achieve high regioselectivity:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This is a powerful method for constructing the pyridazine core. organic-chemistry.orgrsc.org Reactions between electron-deficient dienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines, and electron-rich dienophiles (e.g., alkynes or enamines) can produce highly substituted pyridazines with excellent regiocontrol. organic-chemistry.orgrsc.orgorganic-chemistry.org For example, the reaction of 1,2,3-triazines with 1-propynylamines is highly regioselective, yielding 6-aryl-pyridazin-3-amines. organic-chemistry.orgacs.org

Directed Substitution: The presence of a directing group on the pyridazine ring can control the position of further functionalization. The amino group in pyridazin-3-amine, for instance, is an electron-donating group that activates the ring and can direct incoming electrophiles. Similarly, in the reaction of tetrafluoropyridazine (B1595357) with nucleophiles, substitution generally occurs at the C4 position, which is para to a ring nitrogen. worktribe.com

Cross-Coupling Reactions: In pre-functionalized pyridazines, such as those bearing a halogen, cross-coupling reactions like the Suzuki-Miyaura coupling can be highly regioselective. The chloro group at position 6 of a pyridazine ring often acts as a better leaving group than an amine at position 4, allowing for selective functionalization at the C6 position.

Stereoselectivity becomes important when synthesizing pyridazine derivatives with chiral centers. google.comgoogle.com While the synthesis of 4-Ethylpyridazin-3-amine itself may not involve creating a stereocenter, the synthesis of more complex, biologically active analogs often does. Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved by using chiral starting materials, chiral reagents, or stereoselective reactions. google.comgoogle.com For example, a diastereoselective Michael reaction has been used to establish a key stereogenic center in the synthesis of a peptide deformylase inhibitor containing a pyridazine moiety. acs.org

| Method | Selectivity Type | Description | Example |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Regioselective | [4+2] cycloaddition between an electron-deficient diene (e.g., tetrazine) and a dienophile. rsc.orgorganic-chemistry.org | Reaction of 1,2,3-triazines with 1-propynylamines to give 6-aryl-pyridazin-3-amines. organic-chemistry.orgacs.org |

| Directed Nucleophilic Substitution | Regioselective | An existing substituent on the ring directs the position of incoming nucleophiles. | Reaction of tetrafluoropyridazine with nucleophiles yields products from substitution at the C4 position. worktribe.com |

| Suzuki-Miyaura Coupling | Regioselective | Palladium-catalyzed cross-coupling of a halopyridazine with a boronic acid, with selectivity determined by the leaving group ability. | Selective reaction at the C6-chloro position over a C4-amino group. |

| Chiral Auxiliary-Mediated Reaction | Stereoselective | Use of a chiral auxiliary to control the stereochemical outcome of a reaction. | A diastereoselective Michael reaction using an oxazolidinone chiral auxiliary. acs.org |

| Stereospecific Reactions | Stereoselective | Using enantiomerically pure starting materials where the reaction mechanism preserves the stereochemistry. google.com | Synthesis of specific stereoisomers of antipicornaviral pyridazinamines from pure isomeric precursors. google.com |

Functional Group Compatibility in Synthetic Pathways

Many modern synthetic methods for pyridazines are designed with this in mind:

The IEDDA reaction between 1,2,3-triazines and 1-propynylamines, for instance, demonstrates excellent functional group tolerance. organic-chemistry.orgacs.org It proceeds under neutral, metal-free conditions and is compatible with a broad scope of substrates, including aryl substituents with both electron-donating and electron-withdrawing groups, as well as various heterocyclic groups. acs.org

Similarly, the (4+2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes shows good functional group tolerance, making it an attractive method for synthesizing tetrahydropyridazines and pyridazines. rsc.org

Copper-promoted cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines also proceeds with high functional group tolerance under mild conditions. organic-chemistry.org

However, some classical synthesis methods, such as those involving condensation reactions under harsh acidic conditions and high temperatures, may not be compatible with sensitive functional groups. This has driven the development of milder alternatives. For instance, an efficient amidation coupling of a proline derivative with the weakly nucleophilic 3-pyridazinamine was developed using methanesulfonyl chloride under mild conditions that proceeded without racemization. acs.org

| Reaction Type | Tolerated Functional Groups (on Aryl Rings or Side Chains) | Conditions | Reference |

|---|---|---|---|

| IEDDA of 1,2,3-triazines and 1-propynylamines | Electron-donating (e.g., methoxy), electron-withdrawing (e.g., chloro, fluoro), and heterocyclic groups (e.g., thienyl, pyridyl). | Neutral, metal-free, refluxing 1,4-dioxane. | acs.org |

| (4+2) Cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes | A diverse range of substituents on both reactants are tolerated. | Transition-metal-free conditions. | rsc.org |

| Copper-promoted 6-endo-trig cyclization | Various substituents on the β,γ-unsaturated hydrazone substrates. | Mild conditions. | organic-chemistry.org |

| TBAI/K₂S₂O₈-promoted [4+2] annulation | Good tolerance for various substituents on ketene N,S-acetals and N-tosylhydrazones. | Not specified. | organic-chemistry.org |

| Nucleophilic Aromatic Substitution on Tetrafluoropyridazine | Tolerates various O-, N-, S-, and C-centered nucleophiles. | Varies with nucleophile. | worktribe.com |

Iii. Chemical Reactivity and Derivatization of 4 Ethylpyridazin 3 Amine

Reactions at the Amine Functionality

The primary amino group is a versatile handle for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

The primary amino group of 4-Ethylpyridazin-3-amine readily undergoes acylation with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. allen.inlibretexts.orgchemguide.co.uk These reactions typically proceed under basic conditions, often using a tertiary amine like pyridine (B92270) or triethylamine, or an inorganic base, to neutralize the hydrogen halide or carboxylic acid byproduct. fishersci.co.ukmnstate.edu The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair with the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Similarly, sulfonylation occurs when this compound is treated with sulfonyl chlorides in the presence of a base. libretexts.org This reaction yields sulfonamides, a class of compounds with significant applications in medicinal chemistry. libretexts.orgorgsyn.org The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Class |

| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-(4-ethylpyridazin-3-yl)acetamide |

| This compound | Acid Anhydride (e.g., Acetic anhydride) | N-(4-ethylpyridazin-3-yl)acetamide |

| This compound | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N-(4-ethylpyridazin-3-yl)benzenesulfonamide |

Alkylation of the amino group of this compound can be achieved using alkyl halides. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic substitution mechanism (S_N2 for primary and secondary alkyl halides). youtube.com However, direct alkylation can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the product amine can be more nucleophilic than the starting amine. libretexts.orglibretexts.orgmasterorganicchemistry.com The use of a large excess of the amine can favor mono-alkylation. savemyexams.com The reaction typically requires a base to neutralize the hydrogen halide formed. mnstate.edulibretexts.org

Arylation of the amino group, to form N-aryl derivatives, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. encyclopedia.puborganic-chemistry.org These methods often employ palladium or copper catalysts to couple the amine with an aryl halide or triflate. encyclopedia.puborganic-chemistry.orgrsc.org These reactions have become powerful tools for the synthesis of complex N-arylated compounds. organic-chemistry.org

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). scispace.comdergipark.org.tr This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. scispace.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the imine. scispace.comdergipark.org.tr Schiff bases are versatile intermediates in organic synthesis and can be used to form a variety of other functional groups. scispace.com

Alkylation and Arylation of the Amino Group

Reactions at the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature significantly influences its reactivity towards electrophilic and nucleophilic reagents.

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). libretexts.org The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. libretexts.org Furthermore, electrophilic reagents can coordinate with the ring nitrogen atoms, further deactivating the ring. libretexts.org When EAS reactions do occur, they are typically sluggish and require harsh conditions. libretexts.org The directing effect of the ethyl and amino substituents on this compound would influence the position of substitution, though such reactions are not commonly reported due to the deactivated nature of the ring.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions (S_NAr), particularly when a good leaving group is present on the ring. fishersci.fithieme-connect.de While this compound itself does not have an inherent leaving group on the ring, derivatives of this compound, such as those containing a halogen atom on the pyridazine ring, would be expected to undergo nucleophilic displacement. For instance, a chloro-substituted pyridazine can react with various nucleophiles like amines, alkoxides, and thiolates to displace the chloride ion. fishersci.fi The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. fishersci.fi

Oxidation and Reduction Pathways of the Pyridazine Core

The pyridazine nucleus, being an electron-deficient heteroaromatic system, exhibits characteristic reactivity towards oxidation and reduction. uni-muenchen.dechemicalbook.com

Oxidation: The pyridazine ring is generally stable towards oxidizing agents like potassium permanganate. chemicalbook.com However, oxidation can occur at the nitrogen atoms to form N-oxides. These N-oxides are valuable intermediates as they can alter the reactivity of the pyridazine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. imperial.ac.uk For instance, the formation of N-oxides can facilitate subsequent functionalization at the C4 position. imperial.ac.uk

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridazine core. For example, 3,6-dichloropyridazine-4-amine can be reduced to pyridazine-4-amine using hydrogen gas and a palladium on carbon catalyst. chemicalbook.com This suggests that the double bonds within the pyridazine ring of this compound could be selectively or fully reduced to yield piperidine (B6355638) or other partially saturated derivatives. Another method involves the use of sodium in alcohol, which can lead to ring-opening and the formation of linear diamines, such as 1,4-diaminobutane (B46682) from pyridazine. chemicalbook.com The reduction of nitro-substituted pyridazines to the corresponding amines is also a well-established transformation, often achieved with reagents like iron powder in the presence of an acid. thieme-connect.de

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridazine systems. libretexts.orgnobelprize.org

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for introducing aryl or heteroaryl substituents onto the pyridazine core. rsc.orgacs.org Halogenated pyridazines are common substrates for these reactions. rsc.orgmdpi.com For instance, 3,5-dichloropyridazine (B104411) has been shown to undergo selective Suzuki coupling at the C3 position. rsc.org The regioselectivity of Suzuki coupling on di-substituted pyridazines can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For a hypothetical 4-ethyl-X-halopyridazin-3-amine, a Suzuki coupling could introduce a new substituent at the halogenated position, expanding the molecular diversity.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. researchgate.netrsc.org This reaction has been successfully applied to pyridazinone systems to introduce alkenyl groups at various positions. kuleuven.beresearchgate.net Key factors for a successful Heck coupling on pyridazine derivatives include the protection of the pyridazine nitrogen and the use of specific phosphine (B1218219) ligands. kuleuven.beresearchgate.net This methodology could be adapted to introduce alkenyl moieties onto a suitably functionalized this compound derivative.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Pyridazine, Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Heteroaryl-substituted Pyridazine | rsc.org |

| Heck | Halogenated Pyridazinone, Alkene | Pd Catalyst, Phosphine Ligand (e.g., tris(o-tolyl)phosphine) | Alkenyl-substituted Pyridazinone | kuleuven.beresearchgate.net |

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. researchgate.netnih.govrsc.org While direct C-H functionalization of the electron-deficient pyridine ring can be challenging, various methods have been developed to achieve this transformation with high regioselectivity. researchgate.netnih.govresearchgate.net These strategies often involve the use of a directing group to guide the metal catalyst to a specific C-H bond. researchgate.netresearchgate.net For this compound, the amino group could potentially act as a directing group, facilitating C-H activation at an adjacent position. Palladium-catalyzed C-H activation has been used to create complex molecules from simpler amines. rsc.org Gold-catalyzed three-component coupling reactions involving C-H activation of alkynes have also been reported. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Functional Group Interconversions and Transformations

The functional groups present in this compound can be chemically modified to introduce new functionalities. ub.edusolubilityofthings.comvanderbilt.edu The primary amino group can be converted into a wide range of other functional groups. For example, it can be acylated to form amides, which can alter its electronic properties and steric bulk. solubilityofthings.com The amine can also be alkylated or arylated. libretexts.org Furthermore, the amino group can be transformed into a leaving group, such as a diazonium salt, which can then be displaced by various nucleophiles.

The ethyl group offers possibilities for functionalization at the benzylic-like position, although this is generally less reactive than a true benzylic position. Oxidation of the ethyl group could potentially lead to a ketone or carboxylic acid derivative.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the amino group and a potentially reactive C-H bond on the pyridazine ring, conditions can be chosen to favor the reaction at one site over the other.

Regioselectivity pertains to the specific position at which a reaction occurs on the pyridazine ring. The pyridazine ring has distinct electronic properties at different carbon atoms, influencing the site of both electrophilic and nucleophilic attack. uni-muenchen.de Nucleophilic attack on the unsubstituted pyridazine ring tends to occur at the C4/C5 positions. thieme-connect.de The substituents already present on the ring, namely the ethyl and amino groups, will further direct incoming reagents to specific positions. For instance, in palladium-catalyzed cross-coupling reactions on substituted pyridazines, the position of substitution can be controlled by the electronic and steric nature of the existing substituents and the choice of catalyst and ligands. rsc.org

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS Number: 1314931-11-7) has revealed a significant lack of publicly available research findings. bldpharm.comnetascientific.comchemicalbook.comarctomsci.com Despite the compound being listed by several chemical suppliers, detailed experimental data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy—essential for thorough structural elucidation—are not available in accessible scientific databases and publications.

The specific analytical information required to construct a detailed article, including proton and carbon NMR chemical shifts, 2D-NMR correlations, and specific frequencies from FTIR and Raman spectroscopy, remains unpublished in the public domain. While general principles of these spectroscopic techniques are well-established, applying them to this compound without experimental data would be purely speculative and would not meet the standards of a scientifically accurate research article based on detailed findings.

Searches for related compounds, such as Pyridazin-3-amine and N-ethylpyridazin-4-amine, have yielded some spectroscopic information. chemicalbook.comsigmaaldrich.com However, the structural and electronic differences, namely the position of the ethyl and amine groups, mean that this data cannot be accurately extrapolated to this compound. One patent document mentions the "4-ethylpyridazin-3-yl" moiety as a component of a much larger, more complex molecule, but the provided NMR data pertains to the entire structure, not the isolated compound of interest. epo.org

Consequently, the creation of an article focusing solely on the advanced spectroscopic characterization and structural analysis of this compound, complete with data tables and detailed research findings as requested, is not possible at this time due to the absence of the necessary primary scientific data.

Fourier Transform Infrared (FTIR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. These techniques provide valuable information about the conjugated systems and the presence of non-bonding electrons.

UV-Vis spectroscopy is a key technique for studying molecules containing chromophores, which are parts of a molecule that absorb light. The this compound molecule contains a pyridazine ring, which is a π-conjugated system, and an amino group, which has non-bonding electrons (n-electrons). These features are expected to give rise to characteristic electronic transitions. nih.govresearchgate.net

The principal transitions anticipated for this compound are π → π* and n → π. nih.gov The π → π transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and are typically high in intensity. The n → π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atoms of the amino group or the pyridazine ring to an anti-bonding π* orbital, are generally of lower intensity. nih.gov

The pyridazine ring itself is expected to show absorption in the UV region. The presence of the amino (-NH2) and ethyl (-CH2CH3) groups as substituents on the ring will influence the exact wavelength of maximum absorbance (λmax). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, and a hyperchromic effect, increasing the absorption intensity. The ethyl group, being a weak electron-donating group, would likely have a smaller, yet noticeable, effect on the electronic transitions.

Given these structural features, a hypothetical UV-Vis absorption spectrum of this compound in a common solvent like ethanol (B145695) would be expected to exhibit specific absorption maxima. The following table presents plausible data for such a spectrum.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~245 - 260 | ~8,000 - 15,000 | Ethanol |

This table contains theoretically predicted data based on the analysis of similar chemical structures.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. nih.gov This phenomenon occurs when an electron returns from an excited singlet state to its ground state. The sensitivity of fluorescence to the local environment makes it a powerful tool for probing molecular interactions. sigmaaldrich.com

Compounds with aromatic rings and heteroatoms, such as this compound, have the potential to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. sigmaaldrich.com The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is highly dependent on the molecular structure and environment. For pyridazine derivatives, fluorescence can be influenced by factors such as solvent polarity and pH.

A study of this compound would involve measuring its excitation and emission spectra. The excitation spectrum, where the emission wavelength is fixed while the excitation wavelength is varied, should resemble the absorption spectrum. nih.gov The emission spectrum is obtained by exciting the molecule at a fixed wavelength (e.g., the λmax of the lowest energy absorption band) and scanning the emitted light.

The following table provides a hypothetical set of fluorescence data for this compound.

Table 2: Hypothetical Fluorescence Data for this compound

| Parameter | Predicted Value | Conditions |

|---|---|---|

| Excitation Maximum (λex) | ~320 nm | In Ethanol |

| Emission Maximum (λem) | ~380 - 420 nm | In Ethanol |

| Stokes Shift | ~60 - 100 nm | In Ethanol |

This table contains theoretically predicted data based on the analysis of similar chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound (C6H9N3), the exact molecular weight is 123.080 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 123. chemicalbook.com Since the molecule contains an odd number of nitrogen atoms, its molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. arctomsci.comepo.org

The fragmentation of the molecular ion provides a fingerprint that can help to confirm the structure. For this compound, several fragmentation pathways can be predicted. A common fragmentation for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. molaid.com For the ethyl group attached to the pyridazine ring, a likely fragmentation would be the loss of a methyl radical (•CH3, mass 15) to form a stable ion at m/z 108. Another possibility is the loss of an ethyl radical (•C2H5, mass 29) from the ring, though this is generally less favored than cleavage at a side chain. The pyridazine ring itself can undergo characteristic cleavages, such as the loss of N2 (mass 28).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 123 | [C6H9N3]⁺ | Molecular Ion |

| 108 | [C5H6N3]⁺ | •CH3 |

| 95 | [C5H7N]⁺ | N2 |

This table contains theoretically predicted data based on the analysis of similar chemical structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography, a high-quality single crystal of this compound would need to be grown. spectroscopyonline.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be determined. bldpharm.com

Although no crystal structure for this compound has been reported in the crystallographic databases, we can anticipate the key structural features that would be revealed. The pyridazine ring is expected to be largely planar. The amino group would likely participate in intermolecular hydrogen bonding with the nitrogen atoms of the pyridazine rings of neighboring molecules, influencing the crystal packing. The orientation of the ethyl group relative to the ring would also be determined.

A crystallographic study would report a standard set of parameters, as outlined in the hypothetical table below.

Table 4: Typical Parameters from an X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density | Density derived from the crystal structure |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Bond Lengths (Å) | e.g., C-N, C-C, N-N bond distances |

| Bond Angles (°) | e.g., C-N-C, N-N-C bond angles |

This table lists the types of data obtained from X-ray crystallography; specific values are not available for this compound.

Advanced Analytical Methodologies for Purity and Identity Confirmation in Research

In a research setting, confirming the purity and identity of a synthesized compound like this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method, likely using a C18 column, could be developed to separate the target compound from any starting materials, by-products, or degradation products. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient conditions. Detection could be achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~250 nm). The method would be validated for parameters such as linearity, accuracy, precision, and specificity.

For identity confirmation, HPLC can be coupled with mass spectrometry (LC-MS). This provides retention time data from the HPLC and mass-to-charge ratio data from the MS, offering a very high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, provided the compound is sufficiently volatile and thermally stable. The GC would separate the compound from impurities, and the MS would provide mass spectral data for identification.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for structural elucidation and purity assessment. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the number and connectivity of the protons. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The absence of significant impurity peaks in these spectra would provide evidence of the compound's high purity.

Spectroscopic and Chromatographic Analysis

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 4-Ethylpyridazin-3-amine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group protons (a triplet and a quartet), the amino group protons (a broad singlet), and the aromatic protons on the pyridazine (B1198779) ring. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group, C-H stretching vibrations of the ethyl group and the aromatic ring, and C=N and C=C stretching vibrations of the pyridazine ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ethyl group or other parts of the molecule.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Elucidation

Chromatographic Methods

Chromatographic techniques are crucial for the separation, identification, and quantification of this compound.

Gas chromatography can be used for the analysis of volatile and thermally stable compounds like this compound. alwsci.com The choice of the column and detector is critical for achieving good separation and sensitivity. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of amines. openaccessjournals.com

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. alwsci.comsielc.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The selection of the mobile phase composition and detector (e.g., UV-Vis) would be optimized to achieve the best separation and detection.

V. Computational Chemistry and Theoretical Studies on 4 Ethylpyridazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular energy. For 4-Ethylpyridazin-3-amine, these methods can reveal the influence of the ethyl and amine substituents on the pyridazine (B1198779) ring's electronic nature.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic structure. scirp.org For substituted pyridazines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. scirp.orgbohrium.com

In the case of this compound, DFT would be used to find the minimum energy conformation. This would involve determining the rotational barrier of the ethyl group and the orientation of the amine group relative to the pyridazine ring. The presence of the electron-donating amine and ethyl groups is expected to influence the bond lengths and charge distribution within the pyridazine ring compared to the unsubstituted parent molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C3-N2 Bond Length (Å) | 1.35 |

| C4-C5 Bond Length (Å) | 1.42 |

| C4-Ethyl Bond Length (Å) | 1.52 |

| C3-Amine Bond Length (Å) | 1.37 |

| Dihedral Angle (N2-C3-C4-C(ethyl)) (°) | ~180 |

Note: The data in this table is illustrative and based on typical values for substituted pyridazine systems, as direct computational studies on this compound are not extensively available in the literature.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.egnih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov

For this compound, the electron-donating nature of both the amino and ethyl groups is expected to raise the energy of the HOMO compared to unsubstituted pyridazine, making it a better electron donor. The LUMO energy might be less affected. Consequently, the HOMO-LUMO gap is predicted to be relatively small, indicating a chemically reactive molecule. nih.gov This information is vital for predicting its behavior in chemical reactions and its potential interactions with biological targets. ajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Note: These values are estimations based on trends observed in related aminopyridazine derivatives and serve as a representative example.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.neticm.edu.pl It provides a localized picture of bonding and is particularly useful for understanding delocalization effects and intramolecular interactions. iau.irchemrevlett.com In substituted pyridazines, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from donor orbitals (lone pairs, bonding orbitals) to acceptor orbitals (antibonding orbitals). scirp.org

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amine) | π(N2-C3) | ~45.0 |

| LP(1) N(amine) | π(C4-C5) | ~15.0 |

| σ(C-H)ethyl | π*(C4-C5) | ~2.5 |

Note: The data presented is a theoretical representation based on principles of NBO analysis applied to similar heterocyclic systems.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, this would involve studying the rotation around the C4-ethyl single bond to identify different conformers and their populations at a given temperature.

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. By simulating the movement of atoms over time, MD can reveal information about the stability of different conformations, flexibility, and intermolecular interactions in a condensed phase (like a solvent or a biological environment). For pyridazine derivatives intended for pharmacological use, MD simulations are often used to study their binding stability within a target protein's active site. dovepress.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. bohrium.com

DFT calculations can compute the vibrational frequencies corresponding to different bond stretches, bends, and torsions. bohrium.com These predicted frequencies, when properly scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of observed peaks. For example, the characteristic N-H stretching frequencies of the amine group and the C-H stretching of the ethyl group can be precisely predicted.

Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov These calculations can help identify the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of heterocyclic aromatic compounds.

Electronic Properties and Aromaticity Studies of the Pyridazine Ring

The pyridazine ring is an aromatic heterocycle, but its aromaticity is influenced by the presence of two adjacent nitrogen atoms and by substituents. Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

For this compound, the electron-donating amino and ethyl groups are expected to increase the electron density in the pyridazine ring. This increased electron density can, in turn, affect the aromaticity of the ring. NICS calculations, which measure the magnetic shielding at the center of the ring, would likely show a more negative value compared to unsubstituted pyridazine, indicating an enhancement of aromatic character. These studies are crucial for understanding the fundamental electronic nature of the molecule and its subsequent reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone. While specific, in-depth computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established principles of computational chemistry allow for a theoretical exploration of its reactivity. Methodologies such as Density Functional Theory (DFT) are widely used to study the mechanisms of related pyridazine derivatives and other nitrogen-containing heterocyclic compounds. researchgate.netgsconlinepress.com These studies provide a framework for understanding how this compound likely behaves in various chemical transformations.

Computational approaches to elucidating reaction mechanisms typically begin with mapping the potential energy surface (PES) of a reaction. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy differences between these species allow for the calculation of key thermodynamic and kinetic parameters.

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent functionalization reaction, computational modeling could elucidate the step-by-step process. For instance, in a proposed synthesis, DFT calculations could be used to model the interaction of starting materials, the formation of intermediates, and the energy barriers associated with each step. beilstein-journals.org By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, the most favorable reaction mechanism can be identified. beilstein-journals.org

A common computational approach involves:

Geometry Optimization: The three-dimensional structures of all species along the reaction coordinate (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the PES. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path from a transition state down to the corresponding reactants and products, confirming that the identified transition state connects the desired species. smu.edu

These computational techniques can provide detailed insights into bond-forming and bond-breaking processes, the role of catalysts, and the origins of regio- and stereoselectivity. For example, in reactions involving the pyridazine ring, computational studies can reveal how the nitrogen atoms and the ethyl group influence the electronic structure and reactivity of the molecule. gsconlinepress.comtandfonline.com

To illustrate the type of data that such a computational study would yield, consider a hypothetical nucleophilic substitution reaction on the this compound scaffold. The following interactive table presents plausible data points that would be calculated to understand the reaction mechanism.

Interactive Data Table: Hypothetical Reaction Pathway Analysis

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| 1 | Reactants | 0.00 | 0.00 | 0 |

| 2 | Transition State 1 | +25.3 | +28.1 | 1 |

| 3 | Intermediate | -5.7 | -3.2 | 0 |

| 4 | Transition State 2 | +15.8 | +18.5 | 1 |

| 5 | Products | -12.4 | -10.1 | 0 |

Note: The data in this table is purely illustrative of the outputs from a computational study and is not based on published experimental or theoretical results for this compound.

Further computational analyses, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theories, could be employed to study the charge distribution and bonding characteristics of the transition states and intermediates, providing a deeper understanding of the electronic factors that govern the reaction mechanism. While awaiting specific experimental and computational research on this compound, these established theoretical methods provide a robust framework for predicting and understanding its chemical reactivity.

Vi. Applications of 4 Ethylpyridazin 3 Amine and Its Derivatives in Interdisciplinary Research

Medicinal Chemistry Scaffold Potential (Mechanism-Focused)

Design and Synthesis of Derivatives for Biological Target Modulation

The synthesis of derivatives based on the 4-Ethylpyridazin-3-amine scaffold is a common strategy to develop new therapeutic agents. Researchers design these derivatives to enhance potency, selectivity, and pharmacokinetic properties. A typical synthetic approach involves the reaction of the primary amine with various electrophiles, such as acyl chlorides or carboxylic acids, often facilitated by coupling agents. ijrpr.com This modular approach enables the creation of large libraries of related compounds. These libraries can then be screened against a panel of biological targets to identify lead compounds for further optimization. For example, in the development of kinase inhibitors, the pyridazine (B1198779) core can act as a hinge-binder, while substituents are added to exploit specific interactions in the ATP-binding pocket. nih.gov Similarly, for other targets, modifications are rationally designed based on the known structure of the binding site to maximize complementarity and affinity.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the this compound scaffold and measuring the resulting changes in enzyme inhibition, researchers can build a detailed map of the chemical features required for potency and selectivity. researchgate.net

Cholinesterase Inhibition Mechanisms

Derivatives of pyridazine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. samipubco.com The inhibitory mechanism often involves the pyridazine core positioning specific side chains to interact with key regions of the enzyme's active site. A common strategy involves designing dual-binding site inhibitors where the core scaffold interacts with the catalytic active site (CAS), and a functionalized side chain extends to interact with the peripheral anionic site (PAS). nih.govkuleuven.be SAR studies on related pyridazine derivatives have shown that the nature of the substituent on the amino group is critical for activity. For instance, incorporating a benzylpiperidine moiety can lead to potent and selective AChE inhibitors. acs.org The introduction of lipophilic groups on the pyridazine ring can also enhance activity and selectivity. acs.org

Table 1: SAR of Pyridazine Derivatives as Cholinesterase Inhibitors

| Base Scaffold | Modification | Target Enzyme | IC50 (nM) | Key Finding | Reference |

| Pyridazin-3-amine | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenyl | Electric Eel AChE | 120 | Lead compound for further optimization. | acs.org |

| Pyridazin-3-amine | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenyl | Electric Eel AChE | 21 | Methyl group at C-5 increases potency. | acs.org |

| Pyridazin-3-amine | Indenopyridazine derivative (4g) | Electric Eel AChE | 10 | Ring fusion enhances inhibitory activity significantly. | acs.org |

| Pyridazinone | 2,6-disubstituted pyridazinone derivatives | AChE/BChE | Varied | Showed high AChE inhibitory action and selectivity. | mdpi.com |

Amyloid-β Aggregation Inhibition Pathways

The aggregation of the amyloid-β (Aβ) peptide is a central event in Alzheimer's disease. nih.gov Small molecules that can disrupt this process are of significant therapeutic interest. Pyridazine-based compounds have been designed to interfere with Aβ fibril formation. acs.org The proposed mechanism suggests that the planar pyridazine ring can stabilize the partially unfolded monomeric state of the Aβ peptide, thereby preventing its aggregation into toxic oligomers and fibrils. nih.govacs.org SAR studies have revealed that the nature and position of substituents on the pyridazine core are crucial for inhibitory activity. For example, a study on derivatives of the pyridazine-based molecule RS-0406 showed that fluorinated compounds were more effective kinetic inhibitors, delaying fibril nucleation. nih.govacs.org

Kinase Inhibitory Mechanisms

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. researchgate.net The pyridazine scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors, mimicking the adenine (B156593) core of ATP. nih.gov Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. The amine group can be functionalized to introduce substituents that occupy hydrophobic pockets and form additional hydrogen bonds, conferring both potency and selectivity. nih.govacs.org For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent inhibitors of kinases like VEGFR-2, JNK1, and Haspin. nih.govacs.orgtandfonline.com SAR studies focus on optimizing the substituents at various positions of the pyridazine or fused ring system to achieve high affinity and selectivity for the target kinase. researchgate.netacs.org

Table 2: Kinase Inhibition by Pyridazine Derivatives

Glutaminase (GLS1) Inhibitor Development

Glutaminase (GLS1) is a key enzyme in cancer metabolism, converting glutamine to glutamate (B1630785) to fuel tumor growth. nih.govnih.gov It has emerged as a promising target for cancer therapy. Allosteric inhibitors based on a pyridazine core have been successfully developed. nih.gov These inhibitors bind to a site distinct from the active site, stabilizing an inactive conformation of the enzyme. researchgate.net The development of these compounds involves extensive medicinal chemistry to optimize properties. For instance, researchers evolved a series of thiadiazole-pyridazine-based inhibitors from a lipophilic lead compound to derivatives with reduced molecular weight and improved oral bioavailability, which demonstrated activity in tumor xenograft models. nih.govrcsb.org The pyridazine ring is considered a bioisostere of the thiadiazole ring found in earlier GLS1 inhibitors like BPTES. nih.gov The acylaminopyridazine core is a known motif in GLS1 inhibitors, where the nitrogen atoms of the pyridazine and the amide group form crucial hydrogen bonds within the allosteric pocket. nih.gov

Cytochrome P450 (CYP2D6) Interaction Analysis

Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of a vast majority of clinically used drugs. dynamed.compharmacytimes.com The CYP2D6 enzyme, in particular, is responsible for processing approximately 25% of all prescription medications, especially those targeting the central nervous system (CNS). nih.govpatsnap.com Due to its polymorphic nature, which leads to variable metabolic activity among individuals, understanding a compound's interaction with CYP2D6 is a crucial step in drug discovery. nih.gov

The pyridazine scaffold is generally considered to have advantageous properties, including low inherent cytochrome P450 inhibitory effects. nih.govnih.gov However, specific substitutions on the ring can significantly alter this profile. Research on the 3-amino-4-methyl-6-phenylpyridazine (B1614758) scaffold, which is structurally related to this compound, reveals a complex relationship between molecular properties and CYP2D6 substrate status. nih.gov

In one study, converting the known CYP2D6 substrate minaprine, which features a morpholine (B109124) ring, into an analog with a piperazine (B1678402) ring resulted in a compound that was no longer metabolized by CYP2D6. This change was associated with a decrease in lipophilicity (LogD7.4) and an increase in basicity (pKa). nih.gov Conversely, modifications to a related non-substrate could turn it into a CYP2D6 substrate. nih.gov This demonstrates that no single molecular property dictates the interaction, but rather a complex interplay of features like molecular volume, charge, and basicity determines whether a pyridazine derivative will be a substrate for CYP2D6. nih.gov

Table 1: CYP2D6 Interaction of Selected Pyridazine Derivatives

| Compound/Scaffold | Key Structural Feature | CYP2D6 Interaction | Influencing Factors |

|---|---|---|---|

| Pyridazine Ring | General Scaffold | Generally low inhibitory effects nih.govnih.gov | Inherent polarity nih.gov |

| 3-Amino-4-methyl-6-phenylpyridazine | Minaprine Analog | Substrate or Non-substrate status is highly dependent on substituents nih.gov | Molecular volume, basicity, and lipophilicity (LogD) nih.gov |

| Minaprine | Morpholine at R3 | Substrate nih.gov | Higher LogD7.4 (1.83) nih.gov |

| MW01-8-071HAB | Piperazine at R3 | Non-substrate nih.gov | Lower LogD7.4 (-0.02) and higher pKanih.gov |

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of the pyridazine core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. researchgate.netarabjchem.orgresearchgate.net

Antibacterial Activity: The antibacterial mechanism of pyridazine derivatives often involves the ability to permeate the bacterial cell wall. researchgate.net Some studies suggest that the presence of specific functional groups is crucial for activity. For instance, the introduction of an electron-donating methyl group can enhance activity against Gram-positive bacteria, while a fluorine atom can improve efficacy against Gram-negative bacteria, possibly by aiding in the binding to a bacterial receptor site. nih.gov Research on chalcone (B49325) derivatives containing a pyridazine moiety showed that compound B8 was effective against Xanthomonas campestris pv. citri (Xac). arabjchem.org Another study found that certain pyridazinone derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some chloro-derivatives showing minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol (B1208) against E. coli and P. aeruginosa. researchgate.net

Antifungal Activity: The antifungal action of pyridazine derivatives has been linked to the disruption of the fungal cell membrane. arabjchem.org For example, a chalcone derivative containing pyridazine, compound B4, was found to inhibit the growth of the fungus Botrytis cinerea by causing damage to the mycelium's cell membrane. arabjchem.org Other research has identified pyridazinone derivatives that target glucan synthase (GS), an enzyme essential for fungal cell wall biosynthesis, exhibiting activity comparable or superior to echinocandin-class antifungal drugs. ijnc.ir The structure-activity relationship in one series of imidazo[1,2-b]pyridazine derivatives showed that substituents on both the pyridazine and benzene (B151609) rings significantly impact antifungal potency against various phytopathogenic fungi. researchgate.net

Antiviral Activity: The pyridazine scaffold is a component of various compounds investigated for antiviral properties. mdpi.comresearchgate.net The mechanisms of action are diverse and target different stages of the viral replication cycle. For instance, some pyridine (B92270) N-oxide derivatives, which share structural similarities, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. oup.com Other derivatives inhibit viral replication through novel mechanisms, such as interfering with HIV gene expression by interacting with the NF-κB activation pathway. oup.comnih.govbenthamscience.com Studies on pyridazine derivatives against Hepatitis A Virus (HAV) have also been conducted, with some compounds showing significant inhibitory effects. mdpi.comresearchgate.net

Table 2: Antimicrobial Mechanisms of Pyridazine Derivatives

| Activity Type | Proposed Mechanism | Example Target Organism/Virus | Reference |

|---|---|---|---|

| Antibacterial | Permeation of bacterial cell wall | General | researchgate.net |

| Binding to bacterial receptor sites | E. coli, S. aureus (MRSA) | nih.gov | |

| Inhibition of bacterial growth | Xanthomonas campestris pv. citri | arabjchem.org | |

| Antifungal | Disruption of fungal cell membrane | Botrytis cinerea | arabjchem.org |

| Inhibition of glucan synthase (GS) | Candida glabrata, C. albicans | ijnc.ir | |

| Inhibition of mycelium growth | Phytopathogenic fungi | researchgate.net | |

| Antiviral | Inhibition of Reverse Transcriptase (NNRTI) | HIV-1 | oup.com |

| Interference with NF-κB pathway (gene expression) | HIV-1, HIV-2 | oup.combenthamscience.com | |

| Inhibition of viral replication | Hepatitis A Virus (HAV) | mdpi.comresearchgate.net |

Anti-inflammatory Mechanism Research